N'-hydroxynaphthalene-2-carboximidamide

Overview

Description

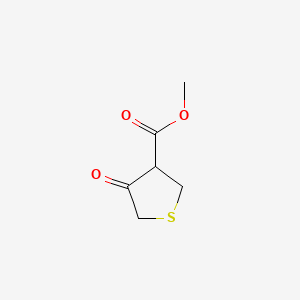

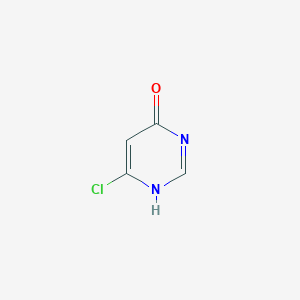

N’-hydroxynaphthalene-2-carboximidamide is a chemical compound with the molecular formula C11H10N2O . It is used for proteomics research .

Synthesis Analysis

The synthesis of similar compounds, such as 1-hydroxynaphthalene-2-carboxanilides, involves the condensation of 1-hydroxy-2-naphthoic acid with ring-substituted anilines using phosphorus trichloride in chlorobenzene under microwave conditions .Molecular Structure Analysis

The molecular structure of N’-hydroxynaphthalene-2-carboximidamide is approximately planar . The molecular weight is 186.21 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving N’-hydroxynaphthalene-2-carboximidamide are not detailed in the retrieved papers, similar compounds like 1-hydroxynaphthalene-2-carboxanilides have been studied. They were synthesized based on the fragment-based approach and tested on human colon carcinoma cell lines .Physical and Chemical Properties Analysis

N’-hydroxynaphthalene-2-carboximidamide is a solid at room temperature . Its molecular weight is 186.21 g/mol, and its molecular formula is C11H10N2O .Scientific Research Applications

Coordination Polymer Formation : Nithi Phukan and J. Baruah (2014) reported the inclusion of 3-hydroxynaphthalene-2-carboxylic acid in the grid-like structure of a coordination-polymer, indicating potential applications in polymer science and materials engineering (Phukan & Baruah, 2014).

Photosynthetic Electron Transport Inhibition : T. Goněc et al. (2017) studied the inhibitory effects of halogenated 1-hydroxynaphthalene-2-carboxanilides on photosynthetic electron transport in spinach chloroplasts, suggesting potential applications in agriculture and biochemistry (Goněc et al., 2017).

Antitrypanosomal Activity : J. Kos et al. (2018) investigated the antitrypanosomal activity of 3-hydroxynaphthalene-2-carboxanilides, highlighting potential therapeutic applications in treating trypanosome-related diseases (Kos et al., 2018).

Antibacterial and Antimycobacterial Properties : T. Goněc et al. (2015) synthesized N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides and evaluated their antibacterial and antimycobacterial activities, indicating potential applications in antimicrobial drug development (Goněc et al., 2015).

Herbicidal Activity : T. Goněc et al. (2013) assessed the herbicidal activity of ring-substituted 2-hydroxynaphthalene-1-carboxanilides, suggesting their use as potential herbicides (Goněc et al., 2013).

Ring Opening in Organic Synthesis : А.S. Gazizov et al. (2015) studied the acid-catalyzed ring opening in 2-(2-hydroxynaphthalene-1-yl)-pyrrolidine-1-carboxamides, leading to the formation of various organic compounds, important for organic chemistry (Gazizov et al., 2015).

Complex Formation with Transition Metals : S. I. Mostafa (1998) described the formation of complexes involving 2-hydroxynaphthalene-1-carboxaldehyde with various transition metal ions, relevant in coordination chemistry (Mostafa, 1998).

Mechanism of Action

Target of Action

It’s known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

A related compound, 1-hydroxynaphthalene-2-carboxanilide, has been studied and found to have anticancer activity with a p53 independent mechanism of action .

Pharmacokinetics

Its molecular weight (18621) and formula (C11H10N2O) suggest that it may have good bioavailability .

Result of Action

Related compounds have shown anticancer activity , suggesting that N’-hydroxynaphthalene-2-carboximidamide might also have potential therapeutic effects.

Action Environment

It’s known that the compound is a solid and should be stored at room temperature .

Future Directions

Properties

IUPAC Name |

N'-hydroxynaphthalene-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-11(13-14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,14H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJICFSTOCFOND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383361 | |

| Record name | N'-hydroxynaphthalene-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64893-54-5 | |

| Record name | N'-hydroxynaphthalene-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide](/img/structure/B7722827.png)